molecular formula C17H25NO5 B11462937 N-(heptan-4-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide

N-(heptan-4-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide

Cat. No.: B11462937
M. Wt: 323.4 g/mol
InChI Key: IRDUFUOAVVEEOB-UHFFFAOYSA-N
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Description

N-(heptan-4-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide is an organic compound belonging to the class of benzodioxoles This compound is characterized by its unique structure, which includes a heptan-4-yl group attached to a benzodioxole ring system with methoxy groups at positions 4 and 7, and a carboxamide group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(heptan-4-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde in the presence of an acid catalyst.

    Introduction of Methoxy Groups: The methoxy groups at positions 4 and 7 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Heptan-4-yl Group: The heptan-4-yl group can be introduced through a Friedel-Crafts alkylation reaction using heptan-4-yl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine, such as heptan-4-ylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(heptan-4-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form different ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Ethers with varying alkyl groups.

Scientific Research Applications

N-(heptan-4-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(heptan-4-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(heptan-4-yl)-1,3-benzodioxole-5-carboxamide: Lacks the methoxy groups at positions 4 and 7.

    N-(heptan-4-yl)-4,7-dimethoxy-1,3-benzodioxole: Lacks the carboxamide group at position 5.

    N-(heptan-4-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

N-(heptan-4-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide is unique due to the presence of both methoxy groups and a carboxamide group on the benzodioxole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

N-heptan-4-yl-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C17H25NO5/c1-5-7-11(8-6-2)18-17(19)12-9-13(20-3)15-16(14(12)21-4)23-10-22-15/h9,11H,5-8,10H2,1-4H3,(H,18,19)

InChI Key

IRDUFUOAVVEEOB-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)NC(=O)C1=CC(=C2C(=C1OC)OCO2)OC

Origin of Product

United States

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